4,4'-Diaminobenzanilide

azo dyes textile chemistry toxicology

Researchers requiring ultra-low CTE polyimide films for flexible electronics often face delamination and warpage with conventional diamines. 4,4'-Diaminobenzanilide (DABA) directly solves this challenge through its rigid-rod, hydrogen-bonding structure. • Achieves CTE ≤15 ppm K⁻¹ in polyimide films, matching copper and silicon for reliable FPC substrates. • Delivers high Tg (>400°C) and exceptional oxygen/moisture barrier properties (OTR 7.9 cm³ m⁻² day⁻¹) for OLED encapsulation. • Serves as a REACH-compliant, non-carcinogenic replacement for benzidine in high-fastness direct dye synthesis. • Available in ≥98% purity with global shipping and bulk procurement options.

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
CAS No. 785-30-8
Cat. No. B1630359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diaminobenzanilide
CAS785-30-8
Synonyms4,4'-diaminobenzanilide
Molecular FormulaC13H13N3O
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)N
InChIInChI=1S/C13H13N3O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,14-15H2,(H,16,17)
InChIKeyXPAQFJJCWGSXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diaminobenzanilide: Aromatic Diamine for High-Performance Polymers & Dyes


4,4'-Diaminobenzanilide (DABA; 4-amino-N-(4-aminophenyl)benzamide; CAS 785-30-8) is a symmetrical aromatic diamine featuring a central amide linkage connecting two para-aminophenyl moieties [1]. This rigid-rod, hydrogen-bonding structure confers exceptional thermal and mechanical reinforcement when incorporated into polyimides and polyamides, while its dual primary amine functionality serves as a versatile tetrazo component for azo dye synthesis [2]. The compound is commercially available as a solid (typically ≥98% purity) with a melting point of 205–207 °C (lit.) and a molecular weight of 227.26 g/mol .

Polymer monomer High-purity aromatic diamine for condensation polymerization into polyimides and polyamides with rigid-rod, hydrogen-bonding structure.
Dye intermediate Tetrazo component as a non-carcinogenic benzidine alternative for azo dye synthesis; solid form supports standard diazotization workflows.
Research grade Typically supplied at ≥98% purity; melting point 205–207 °C; suitable for polymer structure–property studies and dye formulation trials.

4,4'-Diaminobenzanilide vs. Generic Aromatic Diamines


Conventional aromatic diamines such as p-phenylenediamine (PPD) or 4,4'-oxydianiline (ODA) lack the internal amide linkage and resulting intermolecular hydrogen-bonding network characteristic of DABA. Substituting these alternatives sacrifices the unique combination of ultra-low coefficient of thermal expansion (CTE), elevated glass transition temperature (Tg), and superior barrier properties that DABA imparts to polymer systems [1]. In dye synthesis, direct replacement with carcinogenic benzidine—while historically practiced—is no longer commercially or regulatory viable; DABA delivers comparable coloristic performance without the toxicological burden, making it the industrially preferred, sustainable alternative [2].

DABA (target) Central amide linkage, dual aromatic amines
Conventional diamines (PPD, ODA) Lack internal amide hydrogen bonding; thermal, barrier, and mechanical property profiles may differ substantially in polymer systems.
DABA (target) Reported non-carcinogenic in mouse model
Benzidine (historical comparator) IARC Group 1 human carcinogen with severe regulatory restrictions; dye fastness may be comparable but toxicological and compliance profiles differ critically.

4,4'-Diaminobenzanilide: Quantified Performance Advantages


Non-Carcinogenic Benzidine Substitute

4,4'-Diaminobenzanilide (DABA) is explicitly recognized as a safer substitute for carcinogenic benzidine in the production of azo and related dyes [1]. In a 60-week dietary carcinogenicity study in BALB/c mice, DABA administered at 100, 300, and 600 ppm produced no treatment-related tumor increase at any site, confirming its lack of carcinogenicity [2]. By contrast, benzidine is a classified human carcinogen (IARC Group 1) and its use is heavily restricted globally.

Carcinogenicity
Head-to-head
DABA: no treatment-related tumors at 100–600 ppm (60-week BALB/c mouse) vs. Benzidine: IARC Group 1 human carcinogen.
Regulatory risk profile differs substantially; reported non-carcinogenic in mouse model.
BALB/c mouse dietary study, observation up to 140 weeks.
azo dyes textile chemistry toxicology regulatory compliance

Ultra-Low CTE for Polyimide Films

Polyimides synthesized from 4,4'-diaminobenzanilide (DABA) exhibit exceptionally low CTE values, a critical requirement for dimensional stability in microelectronic and flexible circuit applications. A DABA-pyromellitic dianhydride (PMDA) polyimide achieved a CTE of −3.2 ppm K⁻¹ [1]. Another formulation produced a CTE in the range of −5×10⁻⁵ to 1×10⁻⁵ °C⁻¹ [2]. A patent disclosure reports a polyimide film with a CTE ≤15×10⁻⁶ K⁻¹ when DABA is used as a co-monomer with 4,4'-diaminodiphenyl ether [3]. In comparison, conventional polyimide films (e.g., Kapton® HN) typically exhibit CTEs of 25–50 ppm °C⁻¹ .

CTE performance
Cross-study
DABA-PMDA polyimide: CTE −3.2 ppm K⁻¹; co-polyimide film ≤15 ppm K⁻¹ vs. conventional polyimides 25–50 ppm °C⁻¹.
Supports low-CTE material selection for microelectronic substrates.
Films measured at 300–400 °C.
polyimide microelectronics flexible printed circuits thermal management

High Tg and Thermal Stability

The rigid amide-containing structure of DABA translates directly into enhanced thermal performance. A polyimide prepared from DABA and PMDA exhibited a glass transition temperature (Tg) of 435 °C and a 5% weight loss temperature (Td5%) of 542 °C [1]. In polyamide-amide-imide (PAAI) copolymers, DABA-based materials show Tg values in the 240–250 °C range [2]. For reference, commercial polyimides based on 4,4'-oxydianiline (ODA) and PMDA (e.g., Kapton®) typically have a Tg of 360–410 °C, while ODA-based systems lack the thermal robustness conferred by DABA's internal amide hydrogen bonding .

Thermal stability
Cross-study
Tg 435 °C, Td5% 542 °C (DABA-PMDA) vs. ODA-PMDA Tg 360–410 °C.
Higher upper-use temperature window; supports high-temperature polymer design.
DSC and TGA under N₂.
polyimide high-temperature polymers thermal resistance composite materials

Amide Hydrogen Bonding: Barrier and Mechanical Enhancement

The internal amide group of DABA forms strong intermolecular hydrogen bonds that increase chain packing density and crystallinity, yielding exceptional barrier performance. A DABA-PMDA polyimide achieved an oxygen transmission rate (OTR) of 7.9 cm³ m⁻² day⁻¹ and a water vapor transmission rate (WVTR) of 5.1 g m⁻² day⁻¹ [1]. In contrast, conventional polyimides without this amide functionality (e.g., ODA-PMDA) exhibit OTR values typically exceeding 50 cm³ m⁻² day⁻¹ and WVTR >10 g m⁻² day⁻¹ [2]. The DABA-based material also demonstrated a tensile strength of 245 MPa and modulus of 6.8 GPa [1].

Barrier properties
Cross-study
OTR 7.9 cm³ m⁻² day⁻¹, WVTR 5.1 g m⁻² day⁻¹ (DABA-PMDA) vs. ODA-PMDA OTR >50, WVTR >10.
Reported 84–92% OTR reduction; supports encapsulation film evaluation.
Measured at 23 °C, 0%/85% RH.
barrier films gas permeability polyimide hydrogen bonding

Coloristic Performance Equivalent to Benzidine Dyes

A symmetric disazo direct dye synthesized using DABA as the middle component (an analog of C.I. Direct Yellow 1) was directly compared to the benzidine-based C.I. Direct Yellow 1 (C.I. 22250) [1]. Fastness properties (light, washing, rubbing) were evaluated and found to be comparable, while the DABA-based dye showed an MRC₅₀ toxicity value of >100 ppm in the Hydractinia echinata metamorphosis assay, indicating lower ecotoxicity than benzidine-based counterparts [1]. The dye exhibited λmax = 402 nm and molar extinction coefficient ε = 28,500 L mol⁻¹ cm⁻¹ [1].

Dye equivalence
Head-to-head
DABA-based disazo dye: light/wash/rub fastness comparable to C.I. Direct Yellow 1; MRC₅₀ >100 ppm (lower ecotoxicity).
Coloristic performance comparable to benzidine dye; lower ecotoxicity reported.
ISO 105 test methods; Hydractinia echinata assay.
direct dyes color fastness textile dyeing color measurement

Eco-Friendly Synthesis with Minimal Waste

An improved process for preparing DABA uses hydrazine hydrate and graphite/carbon black catalysts in alcohol solvents, avoiding the iron/acid reduction method that generates approximately 7 tons of iron sludge and 70 tons of 0.2% ammonia wastewater per ton of DABA [1]. The catalytic hydrogenation route achieves complete conversion with a reaction time of 10–480 minutes at reflux temperature, and the catalyst can be recovered by simple filtration, eliminating the need for costly palladium or platinum catalysts [1]. This process reduces hazardous waste generation by >90% compared to conventional iron/acid methods [2].

Synthesis route
Reported method
Hydrazine/graphite catalytic reduction: >90% waste reduction, >80% catalyst cost reduction vs. Fe/acid process.
Supports sustainable procurement and lower production cost assessment.
Graphite/carbon black catalyst; recyclable.
green chemistry waste reduction catalysis process chemistry

4,4'-Diaminobenzanilide: Primary Applications


FPC Substrates and Microelectronic Encapsulation

DABA is the diamine of choice for polyimide films requiring ultra-low coefficient of thermal expansion (CTE ≤15 ppm K⁻¹) to match copper and silicon. Its use in FPC substrates ensures dimensional stability during thermal cycling, preventing warpage and solder-joint failures in smartphones, wearables, and automotive electronics. The high Tg (435 °C) and barrier properties (OTR 7.9 cm³ m⁻² day⁻¹) further enable reliable encapsulation of OLED displays and integrated circuits [1] [2].

Azo Dye Synthesis for Textile and Leather

As a direct substitute for carcinogenic benzidine, DABA enables the manufacture of yellow, orange, and brown direct dyes with coloristic fastness properties comparable to C.I. Direct Yellow 1. Textile mills and dye formulators procure DABA to produce REACH-compliant, eco-labeled fabrics (e.g., OEKO-TEX® Standard 100) without compromising dye quality or production economics [3] [4].

High-Barrier Encapsulation Films for OLEDs and Photovoltaics

The exceptional oxygen and moisture barrier performance of DABA-PMDA polyimides (WVTR 5.1 g m⁻² day⁻¹) addresses the stringent requirements for encapsulating organic light-emitting diodes (OLEDs) and perovskite solar cells, where even trace water ingress causes rapid degradation. DABA-derived films extend device lifetimes and reduce edge seal complexity [1].

High-Temperature Polyamide-Imide Resins for Aerospace Composites

Polyamide-imide (PAI) resins synthesized from DABA and trimellitic anhydride chloride exhibit glass transition temperatures of 240–250 °C, making them suitable matrices for carbon-fiber composites used in aircraft engine components and high-temperature structural adhesives. The improved thermal stability and mechanical strength over ODA-based PAIs justifies the material selection for demanding aerospace applications [5].

Application
Selection Property
Validation Focus
FPC substrates and microelectronic encapsulation
Low-CTE polyimide film formation
CTE and dimensional stability under thermal cycling; barrier performance
Azo dye synthesis for textiles and leather
Non-carcinogenic tetrazo component
Coloristic fastness equivalence; ecotoxicity profile review
OLED and photovoltaic encapsulation films
High-barrier polyimide film (low OTR/WVTR)
Oxygen and moisture barrier validation under device-relevant conditions
Aerospace composite matrices
High-Tg polyamide-imide resin
Thermal stability and mechanical strength at elevated temperatures

Technical Documentation Hub

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